molecular formula C19H25NO2 B12170582 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- CAS No. 327105-12-4

2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-

Cat. No.: B12170582
CAS No.: 327105-12-4
M. Wt: 299.4 g/mol
InChI Key: ZGBITCLDOGNTLC-UHFFFAOYSA-N
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Description

2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- is an organic compound that belongs to the class of phenoxypropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as beta-adrenergic receptor agonists or antagonists. The compound’s structure includes a phenoxy group, a propanol backbone, and an amino group substituted with a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between 3,5-dimethylphenol and an appropriate halogenated propanol derivative.

    Amination: The amino group can be introduced by reacting the intermediate with a phenylethylamine under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.

    Reduction: Reduction reactions may target the amino group, converting it to different amine derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, potentially leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, bases like sodium hydroxide.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors.

    Medicine: Potential use as a therapeutic agent, particularly in cardiovascular diseases.

    Industry: Possible applications in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- likely involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The pathways involved could include signal transduction mechanisms that regulate heart rate, blood pressure, and other cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.

    Metoprolol: Another beta-blocker with a comparable mechanism of action.

    Atenolol: A beta-blocker used in the treatment of cardiovascular diseases.

Uniqueness

2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- may exhibit unique properties due to the specific substitution pattern on the phenoxy and amino groups. These structural differences can influence its binding affinity, selectivity, and overall pharmacological profile compared to other beta-blockers.

Properties

CAS No.

327105-12-4

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(1-phenylethylamino)propan-2-ol

InChI

InChI=1S/C19H25NO2/c1-14-9-15(2)11-19(10-14)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17/h4-11,16,18,20-21H,12-13H2,1-3H3

InChI Key

ZGBITCLDOGNTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)C

Origin of Product

United States

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